
2-tert-Butylthiopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylthiopyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a yellow to brown crystalline powder that is soluble in organic solvents. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-tert-Butylthiopyridine is not yet fully understood. However, it is believed that this compound exerts its antimicrobial activity by interfering with the bacterial cell wall synthesis. It is also believed to inhibit the production of inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which helps to protect cells against oxidative stress. This compound has also been found to have a protective effect on the liver, as it helps to reduce liver damage caused by toxins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-tert-Butylthiopyridine in lab experiments is its high solubility in organic solvents, which makes it easy to use in various experiments. It is also relatively stable, which makes it a suitable compound for long-term experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 2-tert-Butylthiopyridine. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. It is also being studied for its potential as a catalyst in various chemical reactions.
Conclusion:
In conclusion, this compound is a unique and versatile chemical compound that has potential applications in various scientific fields. Its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising compound for further research. With ongoing research, this compound may prove to be a valuable tool in the development of new drugs and materials.
Synthesis Methods
The synthesis of 2-tert-Butylthiopyridine can be achieved through various methods. One of the most commonly used methods is the reaction of 2-chloropyridine with tert-butyl mercaptan in the presence of a base, such as sodium hydroxide. This reaction yields this compound as the final product. Other methods include the reaction of 2-pyridinethiol with tert-butyl chloride or the reaction of 2-pyridinethiol with tert-butyl bromide.
Scientific Research Applications
2-tert-Butylthiopyridine has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been found to exhibit significant antimicrobial activity against various bacterial strains. It has also been studied for its potential as an anti-inflammatory agent.
Properties
| 18794-29-1 | |
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 |
InChI Key |
CZTNOVDJLZJTSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=CC=N1 |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


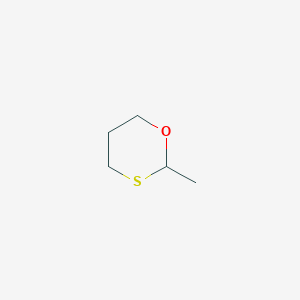
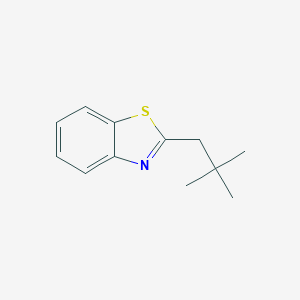


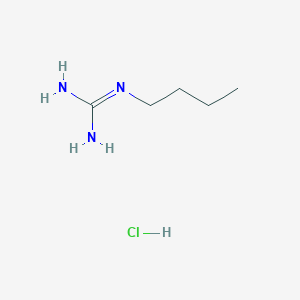

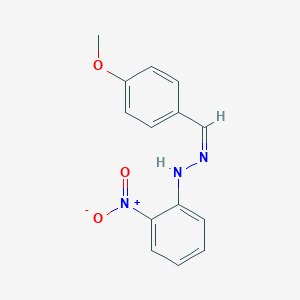
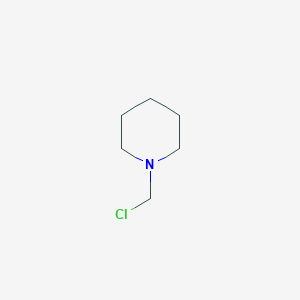

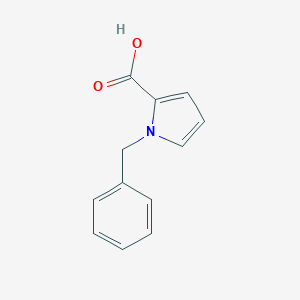
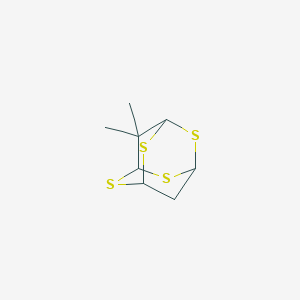
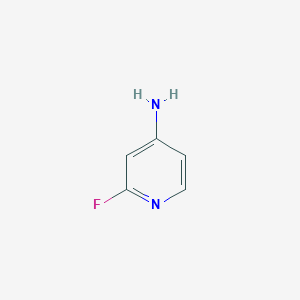
![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
